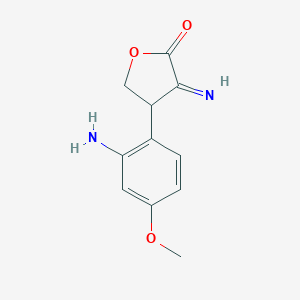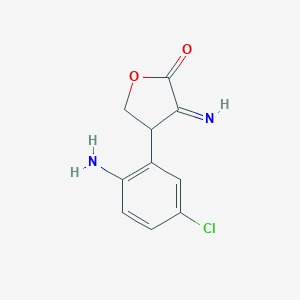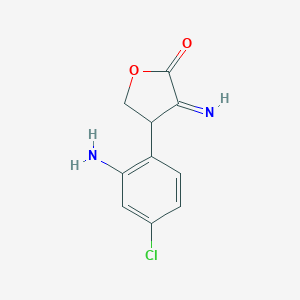![molecular formula C17H14ClN3O3 B292425 N-[4-chloro-2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]-N'-phenylurea](/img/structure/B292425.png)
N-[4-chloro-2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]-N'-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-chloro-2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]-N'-phenylurea, also known as CI-994, is a small molecule inhibitor with potential anticancer properties. It belongs to the class of histone deacetylase (HDAC) inhibitors, which have been shown to induce cell differentiation, apoptosis, and cell cycle arrest in cancer cells.
Wirkmechanismus
N-[4-chloro-2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]-N'-phenylurea inhibits HDAC enzymes, leading to an increase in histone acetylation and changes in gene expression. This results in the activation of tumor suppressor genes and the repression of oncogenes, leading to the induction of cell differentiation, apoptosis, and cell cycle arrest. N-[4-chloro-2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]-N'-phenylurea also affects non-histone proteins, such as transcription factors and chaperones, which play important roles in cancer cell survival and proliferation.
Biochemical and Physiological Effects
N-[4-chloro-2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]-N'-phenylurea has been shown to induce cell differentiation, apoptosis, and cell cycle arrest in cancer cells. It also affects various signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cancer cell survival and proliferation. N-[4-chloro-2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]-N'-phenylurea has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-chloro-2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]-N'-phenylurea is a potent HDAC inhibitor with potential anticancer properties. It has been extensively studied in preclinical and clinical trials, and its mechanism of action is well understood. However, like other HDAC inhibitors, N-[4-chloro-2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]-N'-phenylurea has some limitations for lab experiments. It can be cytotoxic at high concentrations, and its effects on normal cells and tissues are not well understood. Additionally, its efficacy may vary depending on the type of cancer and the genetic makeup of the tumor.
Zukünftige Richtungen
There are several future directions for the study of N-[4-chloro-2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]-N'-phenylurea and other HDAC inhibitors. One area of research is the development of more potent and selective HDAC inhibitors with fewer side effects. Another area of research is the identification of biomarkers that can predict the response of cancer cells to HDAC inhibitors. This could help to personalize cancer treatment and improve patient outcomes. Finally, the combination of HDAC inhibitors with other anticancer agents, such as immunotherapies, is an area of active investigation.
Synthesemethoden
N-[4-chloro-2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]-N'-phenylurea can be synthesized using a multistep process starting from 4-chloro-2-nitroaniline. The nitro group is reduced to an amino group, which is then protected with a tert-butoxycarbonyl (Boc) group. The Boc-protected amine is then reacted with furfuryl isocyanate to form the furan ring. The Boc group is then removed, and the resulting amine is reacted with phenyl isocyanate to form the final product.
Wissenschaftliche Forschungsanwendungen
N-[4-chloro-2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]-N'-phenylurea has been extensively studied in preclinical and clinical trials for its potential anticancer properties. It has been shown to induce cell differentiation, apoptosis, and cell cycle arrest in various types of cancer cells, including leukemia, lymphoma, breast cancer, and lung cancer. N-[4-chloro-2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]-N'-phenylurea has also been shown to enhance the efficacy of other anticancer agents, such as tamoxifen and paclitaxel.
Eigenschaften
Molekularformel |
C17H14ClN3O3 |
|---|---|
Molekulargewicht |
343.8 g/mol |
IUPAC-Name |
1-[4-chloro-2-(4-imino-5-oxooxolan-3-yl)phenyl]-3-phenylurea |
InChI |
InChI=1S/C17H14ClN3O3/c18-10-6-7-14(12(8-10)13-9-24-16(22)15(13)19)21-17(23)20-11-4-2-1-3-5-11/h1-8,13,19H,9H2,(H2,20,21,23) |
InChI-Schlüssel |
OMGRJHORUXFIAO-UHFFFAOYSA-N |
SMILES |
C1C(C(=N)C(=O)O1)C2=C(C=CC(=C2)Cl)NC(=O)NC3=CC=CC=C3 |
Kanonische SMILES |
C1C(C(=N)C(=O)O1)C2=C(C=CC(=C2)Cl)NC(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-dimethyl-2-phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione](/img/structure/B292342.png)
![2-(3-methoxyphenyl)-3,4-dimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione](/img/structure/B292347.png)
![2-(3-chlorophenyl)-3,4-dimethyl-6H-pyrazolo[3,4-d]pyridazine-7-thione](/img/structure/B292350.png)
![ethyl (3E)-7-imino-2-oxo-3-[(4-sulfamoylphenyl)hydrazinylidene]-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B292354.png)
![ethyl (3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-7-iminopyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B292355.png)
![ethyl (3Z)-2-amino-7-imino-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B292356.png)
![(3Z)-2-amino-3-[(2-fluorophenyl)hydrazinylidene]-7-imino-5-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292357.png)
![(3E)-2-amino-3-(1,3-benzodioxol-5-ylhydrazinylidene)-7-iminopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292358.png)
![(3Z)-3-[(2-fluorophenyl)hydrazinylidene]-5-phenyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione](/img/structure/B292359.png)
![ethyl (3E)-7-imino-3-[(4-methylphenyl)hydrazinylidene]-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B292360.png)
![2-[(5-methyl-2-furyl)methylene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B292361.png)


